molecular formula C13H19N3O2 B183050 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 857486-15-8

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B183050
M. Wt: 249.31 g/mol
InChI Key: PYILUBAXZNMMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a member of the benzamide class of compounds, which have been studied for their potential as gastroprokinetic agents. These agents are designed to enhance gastrointestinal motility, which can be beneficial in treating conditions like gastroparesis. The structure of this compound includes a morpholinyl group and a benzamide moiety, which are believed to contribute to its biological activity.

Synthesis Analysis

The synthesis of N-[(2-morpholinyl)alkyl]benzamides, including 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide derivatives, has been reported with the aim of creating more potent and selective gastric prokinetic agents than existing drugs such as metoclopramide. The synthesis involves coupling the morpholinyl moiety with a 4-amino-5-chloro-2-methoxybenzoyl group, which is a common feature in both metoclopramide and cisapride. Modifications to the benzoyl group substituents have been shown to significantly influence the activity of these compounds .

Molecular Structure Analysis

The molecular structure of these benzamides is critical to their function. The presence of the morpholinyl group is a result of design considerations based on the side-chain structure of cisapride, another prokinetic agent. The specific arrangement of the amino and chloro substituents on the benzamide ring, as well as the presence of the morpholinyl group, are thought to contribute to the compounds' selective activity on gastric motility .

Chemical Reactions Analysis

The chemical reactivity of these benzamides has not been explicitly detailed in the provided papers. However, the synthesis process itself involves chemical reactions that are key to obtaining the final product, such as the coupling of the morpholinyl group with the benzoyl group. The reactivity of the amino group in the benzamide structure could potentially be involved in further chemical modifications or interactions with biological targets .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide are not directly discussed in the provided papers, benzamides in general are known to have properties that affect their bioavailability and pharmacokinetics. These properties include solubility, stability, and the ability to cross biological membranes, which are important for their activity as gastroprokinetic agents .

Case Studies and Activity

The gastroprokinetic activity of these compounds was evaluated in animal models, where effects on gastric emptying were measured. Some derivatives, such as N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide, demonstrated potent activity. These studies suggest that certain structural modifications can lead to compounds with significant therapeutic potential .

Scientific Research Applications

Application in Pharmaceutical Chemistry

  • Summary of the Application: The compound “2-amino-N-[2-(4-morpholinyl)ethyl]benzamide” has been used in the synthesis of a complex with antibacterial properties. This complex is known as the "4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex" .
  • Methods of Application or Experimental Procedures: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The complex was then characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry .
  • Results or Outcomes: The complex was found to have good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Application in Biochemical Imaging

  • Summary of the Application: This compound has been used in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Application in Gastroprokinetic Agents

  • Summary of the Application: The compound “2-amino-N-[2-(4-morpholinyl)ethyl]benzamide” has been used in the synthesis of a series of selective and potent gastroprokinetic agents .

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . The SDS contains information about the potential hazards of the compound, safe handling procedures, and emergency measures.

properties

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYILUBAXZNMMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588608
Record name 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide

CAS RN

857486-15-8
Record name 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.